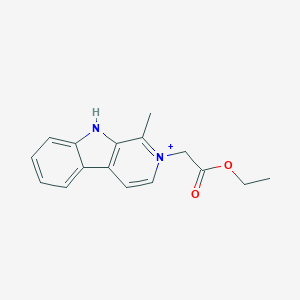
2-(2-ethoxy-2-oxoethyl)-1-methyl-9H-beta-carbolin-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethoxy-2-oxoethyl)-1-methyl-9H-beta-carbolin-2-ium, also known as harmine, is a naturally occurring beta-carboline alkaloid found in plants such as Banisteriopsis caapi and Peganum harmala. Harmine has been used for centuries in traditional medicine and has recently gained attention for its potential therapeutic applications in various diseases.
Mechanism of Action
Harmine exerts its effects through a variety of mechanisms, including the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine. Harmine also activates the Wnt signaling pathway, which plays a crucial role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Harmine has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the reduction of amyloid-beta protein levels in Alzheimer's disease, and the protection of dopaminergic neurons in Parkinson's disease.
Advantages and Limitations for Lab Experiments
Harmine has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, 2-(2-ethoxy-2-oxoethyl)-1-methyl-9H-beta-carbolin-2-ium can also be difficult to work with due to its sensitivity to light and air, and its tendency to form insoluble aggregates.
Future Directions
There are several potential future directions for research on 2-(2-ethoxy-2-oxoethyl)-1-methyl-9H-beta-carbolin-2-ium, including the development of more efficient synthesis methods, the identification of novel therapeutic targets, and the optimization of 2-(2-ethoxy-2-oxoethyl)-1-methyl-9H-beta-carbolin-2-ium-based therapies for various diseases. Additionally, further research is needed to fully understand the mechanisms underlying 2-(2-ethoxy-2-oxoethyl)-1-methyl-9H-beta-carbolin-2-ium's effects and to determine its safety and efficacy in humans.
Synthesis Methods
Harmine can be synthesized through various methods, including the extraction of harmala alkaloids from plants or the chemical synthesis of beta-carbolines. One commonly used method involves the condensation of harmaline with ethyl oxalate in the presence of a strong acid catalyst.
Scientific Research Applications
Harmine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Research has shown that 2-(2-ethoxy-2-oxoethyl)-1-methyl-9H-beta-carbolin-2-ium has anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of these diseases.
properties
Molecular Formula |
C16H17N2O2+ |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
ethyl 2-(1-methyl-9H-pyrido[3,4-b]indol-2-ium-2-yl)acetate |
InChI |
InChI=1S/C16H16N2O2/c1-3-20-15(19)10-18-9-8-13-12-6-4-5-7-14(12)17-16(13)11(18)2/h4-9H,3,10H2,1-2H3/p+1 |
InChI Key |
UPLGTVJMHMLUCY-UHFFFAOYSA-O |
SMILES |
CCOC(=O)C[N+]1=C(C2=C(C=C1)C3=CC=CC=C3N2)C |
Canonical SMILES |
CCOC(=O)C[N+]1=C(C2=C(C=C1)C3=CC=CC=C3N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)
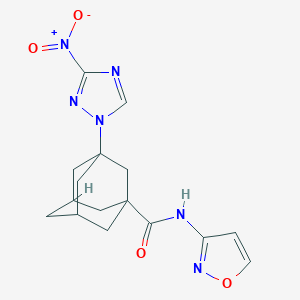
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
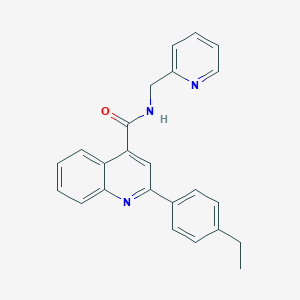
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
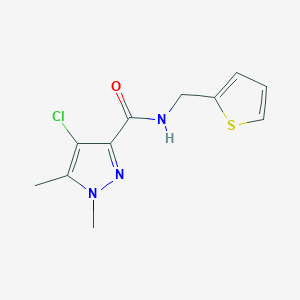
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)
![1-(1-Adamantyl)-3-[1-(phenylmethyl)-4-pyrazolyl]urea](/img/structure/B280461.png)
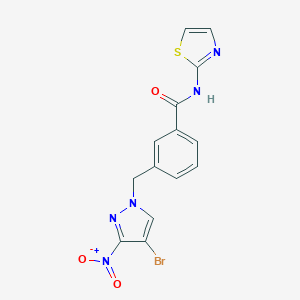
![5,6-dichloro-1-{[2'-(2-trityl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole](/img/structure/B280465.png)